![molecular formula C13H9KO2 B1630235 [1,1'-Biphenyl]-4-carboxylic acid, potassium salt CAS No. 62698-50-4](/img/structure/B1630235.png)

[1,1'-Biphenyl]-4-carboxylic acid, potassium salt

Übersicht

Beschreibung

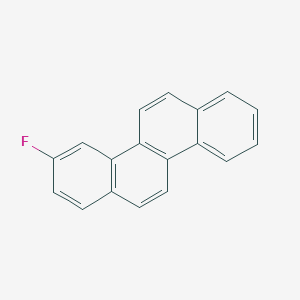

“[1,1’-Biphenyl]-4-carboxylic acid, potassium salt” is a compound that belongs to the family of biphenyl compounds . Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .

Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . An improved process for the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt of formula has been reported .Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The palladium-catalysed Suzuki–Miyaura cross-coupling reaction of organohalides and organoborons is a reliable method for carbon–carbon bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of active pharmaceutical ingredients (APIs) are greatly affected by their salt forms . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .Wissenschaftliche Forschungsanwendungen

- Summary of Application : Carboxylic acids, like [1,1’-Biphenyl]-4-carboxylic acid, play a key role in life sciences. They occur naturally in different stages of life cycles or can be produced in laboratories from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .

- Results or Outcomes : The outcomes would vary based on the specific application. In general, carboxylic acids are intermediates in the degradation pathways of amino acids, fats, and carbohydrates .

Life Sciences

- Summary of Application : Carboxylic acids, including [1,1’-Biphenyl]-4-carboxylic acid, are widely used in chemical synthesis. They can act as precursors to a variety of compounds, including esters, amides, anhydrides, and other acid derivatives .

- Results or Outcomes : The outcomes would vary based on the specific synthesis. In general, carboxylic acids can be used to produce a wide range of chemical compounds .

- Summary of Application : Carboxylic acids are found in many common household items. For example, vinegar contains acetic acid, aspirin is acetylsalicylic acid, vitamin C is ascorbic acid .

- Results or Outcomes : The outcomes would vary based on the specific product. In general, carboxylic acids contribute to the effectiveness of these products .

Chemical Synthesis

Household Products

- Summary of Application : Carboxylic acids, including [1,1’-Biphenyl]-4-carboxylic acid, are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes : The outcomes would vary based on the specific application. In general, carboxylic acids contribute to the effectiveness of these nanotechnological processes .

- Summary of Application : Carboxylic acids, such as [1,1’-Biphenyl]-4-carboxylic acid, have applications in the area of polymers, such as monomers, additives, catalysts, etc .

- Results or Outcomes : The outcomes would vary based on the specific product. In general, carboxylic acids contribute to the effectiveness of these polymer products .

Nanotechnology

Polymers

Zukünftige Richtungen

Potassium-based batteries have recently emerged as a promising alternative to lithium-ion batteries . The very low potential of the K+/K redox couple together with the high mobility of K+ in electrolytes resulting from its weak Lewis acidity should provide high energy density systems operating with fast kinetics .

Eigenschaften

IUPAC Name |

potassium;4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFHESBUIHLMNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-92-2 (Parent) | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0069624 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carboxylic acid, potassium salt | |

CAS RN |

62698-50-4 | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol](/img/structure/B1630167.png)